
(S)-2-(1-(3-Fluoro-4-(2-fluorophenoxy)phenyl)pyrrolidin-2-YL)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(1-(3-フルオロ-4-(2-フルオロフェノキシ)フェニル)ピロリジン-2-イル)酢酸は、科学や産業のさまざまな分野で潜在的な用途を持つキラル化合物です。この化合物は、フッ素原子を含むフェニル基で置換されたピロリジン環を特徴とし、その独特の化学的性質により研究の対象として興味深いものです。
準備方法
合成経路と反応条件
(S)-2-(1-(3-フルオロ-4-(2-フルオロフェノキシ)フェニル)ピロリジン-2-イル)酢酸の合成は、通常、市販の前駆体から始まる複数の手順を伴います。
工業生産方法
この化合物の工業生産には、収率を向上させ、反応時間を短縮するために、連続フロー反応器の使用など、大規模合成のための合成経路の最適化が含まれる場合があります。触媒や温度や圧力の制御などの特定の反応条件の使用は、生産プロセスの効率を向上させることもできます。
化学反応の分析
反応の種類
(S)-2-(1-(3-フルオロ-4-(2-フルオロフェノキシ)フェニル)ピロリジン-2-イル)酢酸は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するケトンまたはカルボン酸を生成するために酸化することができます。
還元: 還元反応により、この化合物をアルコールまたはアミンに変換することができます。
置換: 求核置換反応または求電子置換反応により、異なる官能基を分子に導入することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
置換: ハロゲンや有機金属化合物などの試薬は、置換反応を促進することができます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりケトンまたはカルボン酸が生成される可能性がありますが、還元によりアルコールまたはアミンが生成される可能性があります。
科学研究への応用
(S)-2-(1-(3-フルオロ-4-(2-フルオロフェノキシ)フェニル)ピロリジン-2-イル)酢酸は、科学研究でいくつかの用途があります。
化学: これは、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、酵素阻害や受容体結合に関する研究で使用できます。
産業: これは、独特の特性を持つ特殊化学薬品や材料の製造に使用できます。
科学的研究の応用
(S)-2-(1-(3-Fluoro-4-(2-fluorophenoxy)phenyl)pyrrolidin-2-YL)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
(S)-2-(1-(3-フルオロ-4-(2-フルオロフェノキシ)フェニル)ピロリジン-2-イル)酢酸の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。フェニル基のフッ素原子は、結合親和性と選択性を高めることで、より強力な生物学的効果をもたらす可能性があります。この化合物は、細胞プロセスに関与する重要なタンパク質を阻害または活性化することにより、シグナル伝達経路を調節する可能性があります。
類似化合物との比較
類似化合物
4-ヨード安息香酸: 構造は似ていますが、フッ素の代わりにヨウ素原子を含んでいます。
2-フルオロデスクロロケタミン: フッ素置換を共有していますが、異なるコア構造を持っています。
独自性
(S)-2-(1-(3-フルオロ-4-(2-フルオロフェノキシ)フェニル)ピロリジン-2-イル)酢酸は、フッ素原子の特定の配置とキラル中心の存在により、類似の化合物と比較して異なる化学的および生物学的特性を示す可能性があり、独特です。
特性
分子式 |
C18H17F2NO3 |
|---|---|
分子量 |
333.3 g/mol |
IUPAC名 |
2-[(2S)-1-[3-fluoro-4-(2-fluorophenoxy)phenyl]pyrrolidin-2-yl]acetic acid |
InChI |
InChI=1S/C18H17F2NO3/c19-14-5-1-2-6-16(14)24-17-8-7-13(10-15(17)20)21-9-3-4-12(21)11-18(22)23/h1-2,5-8,10,12H,3-4,9,11H2,(H,22,23)/t12-/m0/s1 |
InChIキー |
WDCNUPAWDDSSOT-LBPRGKRZSA-N |
異性体SMILES |
C1C[C@H](N(C1)C2=CC(=C(C=C2)OC3=CC=CC=C3F)F)CC(=O)O |
正規SMILES |
C1CC(N(C1)C2=CC(=C(C=C2)OC3=CC=CC=C3F)F)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



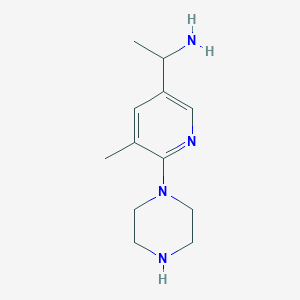
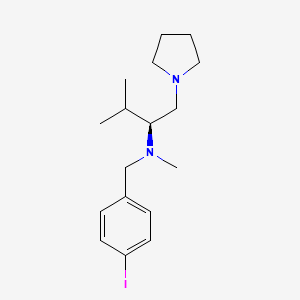

![Methyl 2-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B11796887.png)
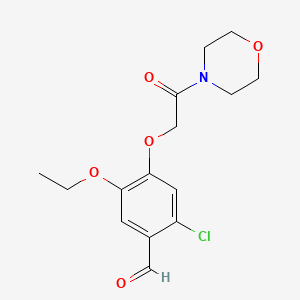


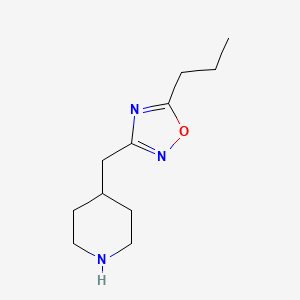

![1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanone](/img/structure/B11796916.png)
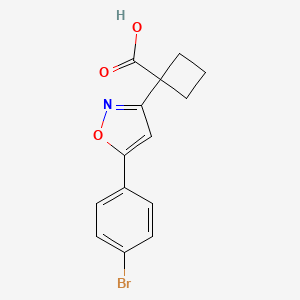
![7-Bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B11796923.png)

